molecular formula C7H3Cl2FO B1306592 2,3-Dichloro-6-fluorobenzaldehyde CAS No. 95399-95-4

2,3-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1306592
CAS No.: 95399-95-4
M. Wt: 193 g/mol
InChI Key: BDPIHKOPKWGJCU-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzaldehyde is an organic compound with the chemical formula C7H3Cl2FO. It is a halogenated benzaldehyde derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with an aldehyde functional group. This compound appears as a pale yellow crystalline solid and is slightly soluble in water .

Scientific Research Applications

2,3-Dichloro-6-fluorobenzaldehyde has several applications in scientific research:

Safety and Hazards

2,3-Dichloro-6-fluorobenzaldehyde is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and using it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-6-fluorobenzaldehyde can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with hydrogen fluoride in an appropriate solvent . Another method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride .

Industrial Production Methods

The industrial production of this compound typically involves the use of commercially available raw materials and follows a similar synthetic route as described above. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzaldehyde involves its reactivity due to the presence of the aldehyde group and the halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6-fluorobenzaldehyde is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPIHKOPKWGJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390753
Record name 2,3-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95399-95-4
Record name 2,3-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Butyl lithium (48 ml of 1.6M in hexane, 52.3 mmoles) was added with stirring over 1.5 hours under nitrogen to a solution of 1,2-dichloro-4-fluorobenzene (7.85 g, 47.6 mmoles) in dry tetrahydrofuran (120 ml) at -68°. The solution wa stirred at -68° for 2 hours and then N-methyl-N-phenylformamide (6.48 ml) in dry tetrahydrofuran (15 ml) was added over 1.5 hours. After a further 1.5 hours at -68°, the reaction mixture was poured into 10% aqueous sulphuric acid and ether. The ethereal layer was separated, washed with brine, dried (Na2SO4) and evaporated to give the desired aldehyde (8 g). M+ 196/194/192, nmr (CDCl3)δ10.5 (s,H).
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48 mL
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7.85 g
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120 mL
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6.48 mL
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Synthesis routes and methods II

Procedure details

A solution of 1.3M s-butyl lithium in cyclohexane (244 mL, 317 mmol) is added to a dry-ice/acetone cooled solution of TMEDA (34 g, 293 mmol) in THF (250 mL), maintaining the internal reaction temperature <-70° C. The resulting reaction mixture is cooled and maintained at ≤-90° C. with an ether/liquid nitrogen bath while a solution of 1,2-dichloro-4-fluorobenzene (40 g, 244 mmol) in THF (100 mL) is added dropwise. The resulting reaction mixture is stirred with dry-ice/acetone cooling for 1h, then is cannulated into an ether/liquid nitrogen cooled and mechanically stirred solution of DMF (89.1 g, 1.22 mol) in THF (125 mL). The resulting mixture is warmed to -45° C. and partitioned between dilute aqueous HCl and ether. The organic solution is washed with aqueous NaHCO3, dried (MgSO4), and concentrated to afford 44.38 g of 2-fluoro-5,6-dichlorobenzaldehyde as an oil.
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125 mL
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244 mL
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dry-ice acetone
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34 g
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250 mL
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40 g
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100 mL
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dry-ice acetone
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89.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dichloro-6-fluorobenzaldehyde
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Reactant of Route 6
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2,3-Dichloro-6-fluorobenzaldehyde

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